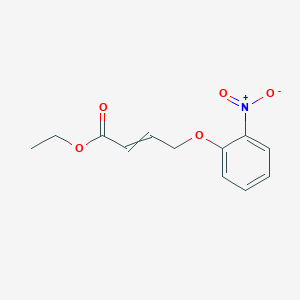![molecular formula C12H17NO4S B11724923 (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a sulfonamide group attached to a propanoic acid backbone, with a 3,4-dimethylphenyl group as a substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzenesulfonyl chloride and (S)-alanine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 3,4-dimethylbenzenesulfonyl chloride is reacted with (S)-alanine in the presence of triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield sulfonic acids.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological molecules.
Medicine
Medically, sulfonamides are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity, although specific studies would be required to confirm its efficacy.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Mafenide: Known for its antibacterial properties and used in burn treatment.
Uniqueness
What sets (2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid apart is its specific structure, which combines a sulfonamide group with a propanoic acid backbone and a 3,4-dimethylphenyl substituent. This unique combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C12H17NO4S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC 名称 |
(2S)-2-(3,4-dimethyl-N-methylsulfonylanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-11(7-9(8)2)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15)/t10-/m0/s1 |
InChI 键 |
YKIGSZWKAUAIID-JTQLQIEISA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N([C@@H](C)C(=O)O)S(=O)(=O)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11724844.png)
![N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
![2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11724855.png)
![N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine](/img/structure/B11724865.png)

![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)




![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
